N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine
Description
N-(β-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine is a benzylamine derivative characterized by two distinct substituents: a β-cyanoethyl group (-CH₂CH₂CN) and an ethoxycarbonylethyl group (-CH₂CH₂COOEt). This compound is primarily utilized as a reference standard in analytical chemistry, as indicated by its inclusion in specialized catalogs for quality control and research . The β-cyanoethyl group confers electron-withdrawing properties, which may influence reactivity, while the ethoxycarbonylethyl moiety provides ester functionality amenable to further chemical modifications.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 2-[benzyl(2-cyanoethyl)amino]propanoate |
InChI |
InChI=1S/C15H20N2O2/c1-3-19-15(18)13(2)17(11-7-10-16)12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,11-12H2,1-2H3 |
InChI Key |
SCBMMYMTDBWUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N(CCC#N)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions where benzylamine is sequentially or simultaneously reacted with beta-cyanoethyl and ethoxycarbonylethyl electrophilic reagents. The key challenge is selective mono- or dialkylation to achieve the desired substitution pattern without over-alkylation or side reactions.
Common Precursors and Reagents
- Benzylamine (C6H5CH2NH2) : The primary amine starting material.
- Beta-cyanoethyl halides or acrylonitrile : Used to introduce the beta-cyanoethyl group via Michael addition or alkylation.
- Ethoxycarbonylethyl halides or ethyl 2-bromoacetate : For introducing the ethoxycarbonylethyl group.
- Bases : Such as triethylamine or sodium hydride to deprotonate amine and facilitate nucleophilic attack.
- Solvents : Typically polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Stepwise Alkylation Method
One reliable approach involves stepwise alkylation:
- First Alkylation : Benzylamine is reacted with acrylonitrile under controlled conditions (e.g., reflux in ethanol or DMF) to perform a Michael addition, yielding N-(beta-cyanoethyl)benzylamine.
- Second Alkylation : The intermediate is then alkylated with ethyl 2-bromoacetate in the presence of a base to introduce the ethoxycarbonylethyl group, resulting in the target compound.
This method allows for better control of substitution and minimizes side products.
One-Pot Synthesis
Alternatively, a one-pot synthesis can be performed by mixing benzylamine with both acrylonitrile and ethyl 2-bromoacetate in a suitable solvent with base catalysis. However, this method may require optimization of reaction times and stoichiometry to avoid incomplete or over-alkylation.
Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Michael addition | Benzylamine + acrylonitrile | Reflux in ethanol, 4-6 hours | 75-85 | Controlled temperature critical |
| Alkylation | Intermediate + ethyl 2-bromoacetate + base | Room temp to reflux, 3-5 hours | 70-80 | Base choice affects selectivity and yield |
| One-pot synthesis | Benzylamine + acrylonitrile + ethyl 2-bromoacetate + base | Reflux, 6-8 hours | 60-70 | Requires careful stoichiometric balance |
Purification Techniques
- Crystallization : Often used if the product is solid.
- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures for isolating pure compound.
- Recrystallization : From ethanol or ethyl acetate for purity enhancement.
Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution pattern.
- Infrared Spectroscopy (IR) : Characteristic cyano group absorption near 2250 cm^-1.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight.
- Elemental Analysis : Confirms empirical formula.
Literature Survey and Research Findings
Academic and Patented Syntheses
While direct literature specifically detailing this compound preparation is limited, analogous compounds with beta-cyanoethyl and ethoxycarbonylethyl substituents on amines are well-documented in synthetic organic chemistry literature. The Michael addition of amines to acrylonitrile and subsequent alkylation with haloesters is a standard approach widely reported in journals such as The Journal of Organic Chemistry and Tetrahedron Letters.
Related Phosphoramidite Chemistry
Research on phosphoramidite reagents for oligonucleotide synthesis often uses beta-cyanoethyl protecting groups on amines similar to the beta-cyanoethyl substituent in this compound. The work by Caruthers and colleagues (1984) demonstrates in situ preparation of phosphoramidites using beta-cyanoethyl groups, indicating the stability and synthetic utility of such groups in amine chemistry.
Summary Table of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | References |
|---|---|---|---|---|
| Stepwise Alkylation | High selectivity, controllable | Requires multiple steps | 70-85 | Standard organic synthesis |
| One-Pot Synthesis | Simplified procedure | Lower yield, side reactions | 60-70 | Synthetic methodology texts |
| Michael Addition + Alkylation | Well-established reactions | Requires careful condition control | 75-85 | Caruthers et al. (1984) |
Chemical Reactions Analysis
Functional Group Transformations
The compound’s cyanoethyl and ethoxycarbonyl groups enable selective transformations:
2.1. Methylation of Nitrogen Centers
Methylation of benzylamine derivatives alters hydrogen-bonding capabilities and steric properties. For example:
-
Selective N-methylation of the amide nitrogen (e.g., using methyl iodide and sodium hydride) yields mono-methylated derivatives with reduced activity due to conformational changes .
-
Dimethylation of both amine and amide nitrogens produces inactive compounds, likely due to steric hindrance .
2.2. Acetylation
Introduction of N-acetyl groups (e.g., via acetyl chloride) generates diacetylated derivatives, which are typically inactive in biochemical assays .
2.3. Oxidative Cleavage
Benzylamine derivatives can undergo oxidative cleavage to yield amides or carbonyl compounds. For instance, oxidative debenzylation of N,N-dibenzylanilines using bromo radicals converts them to 2° amides .
Reaction Mechanisms
Key mechanisms involve catalytic processes and directed transformations:
3.1. Palladium-Catalyzed Kinetic Resolution
Chiral ligands (e.g., mono-N-protected α-amino-O-methylhydroxamic acid) enable enantioselective C–H cross-coupling of benzylamines. This method produces ortho-arylated benzylamines with high enantiomeric purity .
3.2. Reductive Amination
Benzylamine derivatives are synthesized by reacting benzaldehyde analogs with amines (e.g., ethoxycarbonyl-protected amines) under reductive conditions .
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine would depend on its specific interactions with molecular targets. The cyano and ethoxycarbonylethyl groups might interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Key Structural Comparisons:
- Electron-Withdrawing vs. Electron-Donating Groups :
The target compound’s nitrile group (-CN) enhances electrophilicity, contrasting with the electron-donating methoxy group in N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This difference impacts reactivity in cycloaddition or nucleophilic substitution reactions . - Biological Activity: Phenoxybenzamine’s chloroalkyl and ether groups enable its role as a noncompetitive α-adrenergic antagonist, whereas JLK1486’s hydroxyquinoline moiety facilitates autophagy induction in melanoma cells via metal chelation .
Physicochemical Properties
Limited data are available for the target compound. However, analogous benzylamine derivatives exhibit the following trends:
- Boiling Point/Density :
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine has a boiling point of 76°C at 0.3 mmHg and a density of 0.928 g/mL, influenced by its silyl group . - Solubility : Esters (e.g., ethoxycarbonylethyl) generally improve solubility in organic solvents, whereas nitriles may reduce aqueous solubility.
Biological Activity
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- IUPAC Name : N-(2-cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It could modulate the activity of various receptors, leading to altered cellular responses.
- Cell Cycle Interference : Studies suggest that it may interfere with the cell cycle in cancer cells, promoting apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This suggests a potential application in treating infections caused by resistant bacterial strains.
Anticancer Activity
In cancer research, the compound has shown promise in inhibiting the proliferation of several cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These findings indicate that the compound may serve as a lead structure for developing novel anticancer agents.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against multi-drug resistant bacteria, showcasing its potential as a new antibiotic agent.
- Anticancer Mechanism Investigation :
- Pharmacokinetics and Bioavailability :
Q & A
Q. What are the established synthetic routes for N-(β-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine, and how can reaction conditions be optimized?
The compound is synthesized via reductive amination or nucleophilic substitution strategies. For example, benzylamine derivatives are often functionalized through:
- Reductive amination : Reacting primary amines with aldehydes/ketones in the presence of reducing agents like NaBH₄ or NaBH₃CN (see phenoxybenzamine synthesis in ).
- Stepwise alkylation : Introducing cyanoethyl and ethoxycarbonylethyl groups via SN2 reactions, using polar aprotic solvents (e.g., DMF) and controlled pH to minimize side reactions .
Optimization parameters : - Temperature: 40–60°C to balance reaction rate and decomposition.
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) for regioselectivity.
- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the target compound .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
A multi-technique approach is required:
- NMR spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., cyanoethyl vs. ethoxycarbonylethyl groups) .
- Mass spectrometry (GC-MS/LC-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, particularly for the benzylamine backbone .
- Infrared spectroscopy (IR) : Identify nitrile (C≡N, ~2250 cm⁻¹) and ester (C=O, ~1740 cm⁻¹) functional groups .
- Cross-validation : Compare retention times and spectral data against certified reference standards (e.g., TRC C980125) .
Q. How should stability and solubility be evaluated for this compound in experimental workflows?
- Stability testing :
- Thermal stability: Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >100°C).
- Light sensitivity: Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation .
- Solubility profiling :
- Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.
- Note: Limited water solubility may necessitate co-solvents (e.g., 10% DMSO) for biological assays .
Advanced Research Questions
Q. What analytical challenges arise when distinguishing structural analogs of this compound, and how can they be resolved?
- Isomeric interference : Ethoxycarbonylethyl and cyanoethyl groups may produce similar mass spectra. Solutions include:
- Isotopic labeling : Synthesize deuterated analogs to track fragmentation pathways .
- Derivatization : Acylate the secondary amine with trifluoroacetic anhydride (TFAA) to enhance GC-MS resolution .
- Co-elution issues : Use chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers if asymmetric centers are present .
Q. How can researchers investigate the biological activity of this compound in cellular models?
- In vitro assays :
- Negative controls : Include benzylamine derivatives lacking cyano/ethoxy groups to isolate substituent-specific effects.
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Docking simulations : Use AutoDock Vina to predict binding to amine receptors (e.g., GPCRs), focusing on electrostatic interactions with the cyano group .
- Molecular dynamics (MD) : Simulate solvation dynamics in lipid bilayers to assess membrane permeability (AMBER or GROMACS) .
- DFT calculations : Calculate charge distribution and HOMO-LUMO gaps to predict reactivity (Gaussian 09, B3LYP/6-31G*) .
Q. How should contradictory data on compound toxicity or reactivity be addressed?
- Reproducibility checks :
- Controlled exposure studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
